molecular formula C21H20N6OS B2953864 N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-58-6

N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2953864
CAS No.: 886935-58-6
M. Wt: 404.49
InChI Key: DWRWOWSFSMTJGM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic chemical compound of significant interest in advanced chemical and pharmacological research. This molecule is characterized by a complex structure integrating a 1,2,4-triazole core, a feature commonly associated with diverse biological activities in agrochemical and pharmaceutical science . The specific arrangement, which includes a 1H-pyrrol-1-yl substituent and a sulfanylacetamide linkage to a 4-ethylphenyl group, suggests potential for interaction with various enzymatic targets. While direct studies on this exact molecule may be limited, its structural analog, which possesses a methylphenyl group instead of the pyridin-3-yl moiety, has been documented, indicating a recognized class of triazole-based compounds . Researchers are exploring this compound primarily within hit-to-lead optimization campaigns, particularly for its potential application in developing novel small-molecule inhibitors. Its mechanism of action is hypothesized to involve targeted protein binding, leveraging the triazole ring as a key pharmacophore, which is a common trait in many known active substances . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-2-16-7-9-18(10-8-16)23-19(28)15-29-21-25-24-20(17-6-5-11-22-14-17)27(21)26-12-3-4-13-26/h3-14H,2,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWOWSFSMTJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole ring, a pyridine moiety, and a sulfanyl group. Its molecular formula is C18H20N4SC_{18}H_{20}N_{4}S, and it has a molecular weight of approximately 344.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a screening assay indicated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .

The mechanism by which this compound exerts its biological effects is primarily through modulation of specific signaling pathways. It has been shown to interact with multiple targets, including:

  • Dopamine Receptors : Similar compounds have demonstrated selective agonism towards dopamine D3 receptors, which are implicated in neuropsychiatric disorders. The interaction leads to downstream effects such as β-arrestin recruitment and G protein activation .
  • Enzyme Inhibition : There is evidence suggesting that triazole-based compounds can inhibit key enzymes involved in cancer metabolism, thereby disrupting tumor growth .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have classified it as an irritant but not acutely toxic at therapeutic doses .

Case Studies

StudyFindings
Fayad et al. (2019)Identified a novel anticancer compound through drug library screening; highlighted the effectiveness of triazole derivatives in multicellular spheroid models .
PMC7262777 (2020)Demonstrated the selective activity of similar compounds on D3 receptors with potential implications for neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with structurally related analogs, highlighting key differences in substituents, molecular properties, and reported activities:

Compound Name Triazole Substituents Acetamide Substituent Molecular Formula Molecular Weight Reported Activity Reference
This compound (Target) 5-pyridin-3-yl, 4-pyrrol-1-yl 4-ethylphenyl C₂₁H₂₀N₆O₂S 420.5 (calc.) Orco agonist (inferred from analogs)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 5-pyridin-3-yl, 4-ethyl 4-ethylphenyl C₁₉H₂₀N₆OS 388.47 Potent Orco agonist
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 5-pyridin-4-yl, 4-ethyl 4-isopropylphenyl C₂₀H₂₂N₆OS 402.49 Orco agonist with improved selectivity
N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-pyridin-4-yl, 4-pyrrol-1-yl 4-ethoxyphenyl C₂₁H₂₀N₆O₂S 420.5 Unknown (structural analog)
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-pyridin-4-yl, 4-methyl 4-methoxyphenyl C₁₇H₁₆N₆O₂S 376.42 Not reported
5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide derivatives 5-furan-2-yl, 4-amino Varied aryl groups C₁₄H₁₃N₅O₂S 327.35 (example) Anti-exudative activity in rats

Key Observations:

Structural Variations: Triazole Ring: The target compound and OLC-12 share a pyridinyl substituent but differ in position (pyridin-3-yl vs. pyridin-4-yl). Acetamide Tail: The 4-ethylphenyl group in the target and VUAA-1 may improve lipophilicity and membrane permeability relative to methoxy or ethoxy substituents .

Biological Activity: Orco agonism is strongly associated with pyridinyl-triazole-acetamide scaffolds. VUAA-1 and OLC-12 are benchmark agonists, with OLC-12’s isopropylphenyl group conferring selectivity . The target’s pyrrole substituent may modulate receptor binding kinetics, though experimental data are needed.

Synthetic Feasibility: The pyrrole-triazole linkage in the target compound likely requires Paal-Knorr condensation, as described for furan-triazole derivatives . ’s S-alkylation methods could be adapted for acetamide coupling.

Research Findings and Implications

  • Orco Agonist Potential: The target compound’s structural similarity to VUAA-1 and OLC-12 positions it as a candidate for insect olfaction studies or pest control. Modifying the pyrrole group could fine-tune receptor specificity .
  • Crystallographic Challenges : The compound’s flexible thioether and heterocyclic motifs may complicate crystallographic analysis, necessitating advanced refinement tools like SHELXL .
  • Pharmacological Gaps : While anti-exudative activity is documented in related triazole-acetamides (), the target compound’s efficacy in inflammation or oncology models remains unexplored.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and confirming the structure of this compound?

  • Synthesis : The compound can be synthesized via S-alkylation of triazole-thiol intermediates with α-chloroacetamides under alkaline conditions. For example, equimolar concentrations of the triazole-thiol and α-chloroacetamide derivatives are refluxed in methanol or ethanol with a base (e.g., NaOH) .
  • Structural Confirmation : Characterization involves 1H/13C NMR (to confirm substituent positions and integration ratios), IR spectroscopy (to identify functional groups like amide C=O and S-H stretching), LC-MS (for molecular weight verification), and elemental analysis (to validate purity and stoichiometry) .

Q. How can researchers predict the biological activity of this compound during early-stage development?

  • Computational tools like the PASS (Prediction of Activity Spectra for Substances) program are used to predict potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking against protein databases (e.g., PDB) helps identify binding affinities and plausible mechanisms of action .

Q. What are the recommended methods for assessing purity and stability?

  • Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards.
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions, monitored via UV-Vis spectroscopy and TLC to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Catalyst Screening : Test heterogeneous catalysts like Zeolite (Y-H) or pyridine in refluxing ethanol to enhance regioselectivity during triazole alkylation .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus alcohols (e.g., methanol) to balance reaction rate and byproduct formation.
  • Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify intermediates .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Variation : Systematically modify the pyridin-3-yl, pyrrol-1-yl, or ethylphenyl groups and evaluate changes in activity. For example:

  • Replace pyrrol-1-yl with furan-2-yl to assess steric/electronic effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to study solubility and membrane permeability .
    • Pharmacophore Mapping : Use CoMFA (Comparative Molecular Field Analysis) to correlate 3D electrostatic/hydrophobic fields with experimental bioactivity data .

Q. How can contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Metabolic Stability Assays : Perform microsomal stability tests (e.g., rat liver microsomes) to identify rapid degradation pathways.
  • Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo.
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC50 values with effective plasma concentrations .

Q. What advanced techniques are recommended for elucidating the crystal structure of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in a 1:1 ethanol/water mixture. Resolve the structure using SHELX software, focusing on the triazole ring conformation and hydrogen-bonding networks (e.g., N-H···O/S interactions) .
  • DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) -optimized geometries to validate electronic effects .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for S-alkylation and purification in .
  • Computational Tools : PASS program for activity prediction , AutoDock Vina for docking .
  • Analytical Standards : USP guidelines for HPLC (λ = 254 nm, C18 column) .

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